Cas no 93511-94-5 (L-Valine,L-arginyl-L-arginyl-L-lysyl-L-alanyl-L-serylglycyl-L-prolyl-L-prolyl-)

L-Valine,L-arginyl-L-arginyl-L-lysyl-L-alanyl-L-serylglycyl-L-prolyl-L-prolyl- structure
93511-94-5 structure
Productnaam:L-Valine,L-arginyl-L-arginyl-L-lysyl-L-alanyl-L-serylglycyl-L-prolyl-L-prolyl-
CAS-nummer:93511-94-5
MF:C41H74N16O11
MW:967.126867771149
CID:806759
PubChem ID:146436

L-Valine,L-arginyl-L-arginyl-L-lysyl-L-alanyl-L-serylglycyl-L-prolyl-L-prolyl- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Valine,L-arginyl-L-arginyl-L-lysyl-L-alanyl-L-serylglycyl-L-prolyl-L-prolyl-
    • (2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2 -[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diamino methylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]
    • Phosphate acceptor peptide
    • Arg-arg-lys-ala-ser-gly-pro-pro-val
    • Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
    • DTXSID70239461
    • L-Valine, N-(1-(1-(N-(N-(N-(N2-(N2-L-arginyl-L-arginyl)-L-lysyl)-L-alanyl)-L-seryl)glycyl)-L-prolyl)-L-prolyl)-, (3beta)-
    • CS-0620666
    • (2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
    • L-VALINE, L-ARGINYL-L-ARGINYL-L-LYSYL-L-ALANYL-L-SERYLGLYCYL-L-PROLYL-L-PROLYL- (9CI)
    • 93511-94-5
    • Aalasgppv
    • HY-P3770
    • Inchi: InChI=1S/C41H74N16O11/c1-22(2)31(39(67)68)55-37(65)28-13-8-19-57(28)38(66)29-14-9-18-56(29)30(59)20-50-34(62)27(21-58)54-32(60)23(3)51-35(63)25(11-4-5-15-42)53-36(64)26(12-7-17-49-41(46)47)52-33(61)24(43)10-6-16-48-40(44)45/h22-29,31,58H,4-21,42-43H2,1-3H3,(H,50,62)(H,51,63)(H,52,61)(H,53,64)(H,54,60)(H,55,65)(H,67,68)(H4,44,45,48)(H4,46,47,49)/t23-,24-,25-,26-,27-,28-,29-,31-/m0/s1
    • InChI-sleutel: AYCGGOLGQXQAQT-QJSOSHDRSA-N
    • LACHT: CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Berekende eigenschappen

  • Exacte massa: 966.57229724g/mol
  • Monoisotopische massa: 966.57229724g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 14
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 68
  • Aantal draaibare bindingen: 29
  • Complexiteit: 1810
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -7.5
  • Topologisch pooloppervlak: 454Ų

L-Valine,L-arginyl-L-arginyl-L-lysyl-L-alanyl-L-serylglycyl-L-prolyl-L-prolyl- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
AAPPTec
P002289-2mg
Phosphate Acceptor Peptide
93511-94-5
2mg
$105.00 2024-07-19
AAPPTec
P002289-5mg
Phosphate Acceptor Peptide
93511-94-5
5mg
$190.00 2024-07-19
AAPPTec
P002289-10mg
Phosphate Acceptor Peptide
93511-94-5
10mg
$320.00 2024-07-19
Aanbevolen leveranciers
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.